molecular formula C14H19NO4 B1518812 (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid CAS No. 1217677-36-5

(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid

Cat. No.: B1518812
CAS No.: 1217677-36-5
M. Wt: 265.3 g/mol
InChI Key: KLVVTGRHRBWUAO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic Acid is a chiral Boc-protected amino acid derivative of significant value in medicinal chemistry and pharmaceutical research. Its core structure features a meta-methylphenyl (m-tolyl) side chain attached to the chiral alpha-carbon of a glycine scaffold, which is protected by a tert-butoxycarbonyl (Boc) group on the amino functionality. This configuration makes it a vital building block for the synthesis of complex peptides and peptidomimetics, where the Boc group serves as a robust, acid-labile protecting group that is readily removable under mild acidic conditions to liberate the free amine for further coupling . This compound is primarily used in the research and development of novel active pharmaceutical ingredients (APIs), including potential applications in anticoagulants, antibiotics, and anti-inflammatory agents . The chiral (S)-configuration is critical for creating enantiomerically pure compounds, ensuring high specificity in biological interactions. The m-tolyl side chain contributes specific steric and electronic properties that can influence the binding affinity and metabolic stability of the final molecule. Researchers utilize this Boc-protected intermediate in solid-phase peptide synthesis (SPPS) and solution-phase synthesis to incorporate a non-natural, aromatic amino acid component into target structures . For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

(2S)-2-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9-6-5-7-10(8-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVVTGRHRBWUAO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid, with the CAS number 1217677-36-5, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C14_{14}H19_{19}NO4_4, with a molecular weight of 265.31 g/mol. The compound is characterized by:

  • Boiling Point : Not available
  • Solubility : High solubility in various solvents (0.299 mg/ml)
  • Log P (octanol-water partition coefficient) : Approximately 2.47, indicating moderate lipophilicity
  • Bioavailability Score : 0.56, suggesting reasonable absorption characteristics .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. While specific data on this compound's antibacterial activity is limited, it has been noted that related compounds exhibit significant activity against various bacterial strains.

  • Minimum Inhibitory Concentrations (MIC) :
    • Compounds with structural similarities have shown MIC values ranging from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli .
    • The activity of these compounds was notably lower than that of established antibiotics like ceftriaxone.

The precise mechanism of action for this compound is not fully elucidated; however, compounds targeting bacterial cell wall synthesis or protein synthesis pathways are common among similar structures.

Study on Structural Variants

A study investigated various derivatives of amino acids and their antibacterial properties. While direct comparisons to this compound were not made, several derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria .

CompoundMIC against S. aureus (µM)MIC against E. coli (µM)
Compound A2040
Compound B3060
Compound C2550

Pharmacokinetics

The pharmacokinetic profile suggests that the compound can cross biological membranes effectively, as indicated by its high GI absorption and ability to permeate the blood-brain barrier .

Scientific Research Applications

Medicinal Chemistry

Drug Development
(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature makes it valuable for developing enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects in therapeutic applications.

Case Study: Antidiabetic Agents
Research has demonstrated that derivatives of this compound can exhibit antidiabetic properties. For instance, modifications to the m-tolyl group have been explored to enhance glucose uptake in muscle cells, showing promise in the treatment of Type 2 diabetes .

Organic Synthesis

Building Block for Peptides
The compound is utilized as a building block in peptide synthesis due to its amino acid-like structure. It can be incorporated into peptide chains to create specific sequences that exhibit desired biological activities.

Synthesis Techniques
Utilizing standard peptide coupling reactions, this compound can be transformed into more complex molecules. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of sensitive compounds .

Biochemical Research

Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in metabolic disease research.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
In vitro studies have indicated that derivatives of this compound can act as DPP-IV inhibitors, which are crucial in managing blood sugar levels in diabetic patients. The structure-activity relationship (SAR) studies revealed that modifications to the m-tolyl moiety significantly affect inhibitory potency .

Safety and Regulatory Information

When handling this compound, it is essential to follow safety protocols due to its chemical properties. The compound should be stored at low temperatures and handled with appropriate personal protective equipment (PPE).

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amino functionality, enabling selective reactions at other sites.

Key Conditions and Outcomes

Reagent SystemReaction ConditionsProduct FormedYieldSource
HCl in dioxane (4M)RT, 18 hrFree amino acid hydrochloride67%
Trifluoroacetic acid (TFA)DCM, 0°C → RT, 2-4 hrDeprotected amino acid>90%
HCO₂H (neat)RT, 24 hrAmino group liberation85-92%
  • Mechanism : Acidic cleavage proceeds via carbamate protonation, releasing CO₂ and forming a tert-butyl cation intermediate .

  • Side Reactions : Overexposure to strong acids may induce racemization at the α-carbon .

Carboxylic Acid Functionalization

The acetic acid group participates in coupling and derivatization reactions critical for peptide synthesis.

Representative Transformations
A. Esterification

  • Reagents : Thionyl chloride (SOCl₂) followed by alcohol (e.g., ethanol)

  • Product : Ethyl (S)-2-((Boc)amino)-2-(m-tolyl)acetate

  • Yield : 80-89% (analogous to )

B. Amide Bond Formation

Coupling SystemBaseSolventReaction TimeYield
EDC/HOBtTriethylamineDCM18 hr, RT72%
DCC/DMAP-THF12 hr, 0°C→RT68%
  • Side Products : <5% N-acylurea (with DCC) or guanidine byproducts (with EDC) .

Aromatic Ring Modifications

The m-tolyl group undergoes electrophilic aromatic substitution (EAS), though steric hindrance from the acetic acid chain modulates reactivity.

Documented Reactions
A. Nitration

  • Conditions : HNO₃/H₂SO₄ (1:3), 0°C→RT

  • Regioselectivity : Para to methyl group (based on analog data)

  • Product : (S)-2-(Boc-amino)-2-(3-methyl-5-nitrophenyl)acetic acid

B. Bromination

  • Reagents : Br₂/FeBr₃ in DCM

  • Outcome : Monobromination at position 5 of the aromatic ring

  • Yield : 55-60% (estimated from )

Stereochemical Integrity in Reactions

The chiral center at C2 remains configurationally stable under most conditions:

Reaction TypeRacemization RiskMitigation Strategy
Boc Deprotection (HCl/TFA)ModerateLow-temperature processing
Peptide Coupling (EDC/HOBt)LowUse of racemization-suppressing additives
Aromatic NitrationNegligibleShort reaction times

X-ray crystallographic analysis of derivatives confirms retention of (S)-configuration .

Redox Behavior

Oxidation :

  • m-Tolyl Methyl Group : Resistant to KMnO₄ under mild conditions but oxidizes to carboxylic acid with RuO₄/NaIO₄.

  • Amine Protection : Boc group prevents unwanted N-oxidation.

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives (if present) without affecting the Boc group.

Stability Profile

ConditionStability OutcomeHalf-Life (25°C)
Aqueous Basic (pH >10)Boc group hydrolysis2-3 hr
Anhydrous DMSORacemization>48 hr
UV Light (254 nm)Decomposition6-8 hr

Stable in crystalline form for >2 years at -20°C .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent/Backbone Variation Purity Stability/Reactivity
Target: (S)-2-(Boc-amino)-2-(m-tolyl)acetic acid (1217677-36-5) C₁₄H₁₉NO₄ 265.3 m-Tolyl, acetic acid backbone ≥97% Stable under refrigeration; no hazardous decomposition reported
(S)-2-(Boc-amino)-2-(p-tolyl)acetic acid (28044-77-1) C₁₄H₁₉NO₄ 265.3 p-Tolyl (para isomer) 95% Similar stability; para substitution may alter solubility
(S)-2-(Boc-amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (181227-47-4) C₁₆H₂₁NO₄ 291.34 2,3-Dihydroindenyl group N/A Stable under recommended conditions; limited toxicity data
(S)-2-(Boc-amino)-3-(thiophen-2-yl)propanoic acid (56675-37-7) C₁₃H₁₉NO₄S 285.36 Thiophene ring; propanoic acid backbone N/A Increased lipophilicity due to sulfur-containing heterocycle
(S)-2-(Boc-amino)-2-(trans-4-methylcyclohexyl)acetic acid (1187224-06-1) C₁₄H₂₅NO₄ 271.36 trans-4-Methylcyclohexyl group ≥98% Enhanced steric bulk; potential for improved membrane permeability
Key Observations:
  • Stereochemistry : The (S)-configuration in the target compound is critical for biological activity, as stereoisomers (e.g., R-configuration analogs) often show reduced efficacy in enzyme interactions .
  • Substituent Effects :
    • Aromatic vs. Aliphatic Groups : The m-tolyl group provides moderate lipophilicity, whereas cyclohexyl (e.g., trans-4-methylcyclohexyl) or adamantane derivatives (e.g., 3-hydroxyadamantan-1-yl) increase steric bulk and may enhance binding to hydrophobic targets .
    • Positional Isomerism : The para-tolyl analog (CAS 28044-77-1) exhibits similar molecular weight but distinct solubility and crystallinity due to differences in aromatic substitution .

Preparation Methods

General Synthetic Strategies

The compound is typically synthesized by introducing the tert-butoxycarbonyl (Boc) protecting group onto the amino function of an α-amino acid bearing an m-tolyl side chain. The main approaches include:

Boc Protection of α-Amino Acids

A common preparative step is the protection of the amino group using tert-butyl dicarbonate (Boc2O). This is generally performed under mild conditions to avoid racemization:

  • The free α-amino acid or its ester is treated with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate.
  • Solvents used include water-miscible solvents like methanol, ethanol, or tetrahydrofuran (THF).
  • The reaction is typically carried out at room temperature or slightly below to maintain stereochemical integrity.

Preparation via Sulfonyl Derivatives

An advanced method involves converting the corresponding alcohol precursors into sulfonate esters (e.g., mesylates or triflates) followed by nucleophilic substitution:

  • The alcohol precursor of the amino acid is treated with sulfonyl halides such as methanesulfonyl chloride or trifluoromethanesulfonyl chloride.
  • This step requires an organic base, often a tertiary amine like triethylamine or N,N-diisopropylethylamine, and an aprotic solvent such as dimethylformamide (DMF) or THF.
  • The sulfonate intermediates are then subjected to nucleophilic displacement or coupling reactions to introduce the amino acid moiety with the Boc protection already in place.

Stereoselective Rearrangement via Iron-Catalyzed 1,3-Nitrogen Migration

A notable recent advancement is the use of iron-catalyzed 1,3-nitrogen migration for the stereocontrolled synthesis of non-racemic α-amino acids:

  • Carboxylic acids are first converted into azanyl esters (RCO2NHBoc).
  • Under optimized conditions with a fluorinated chiral iron catalyst and a base such as 2,2,6,6-tetramethylpiperidine, the rearrangement proceeds with high enantioselectivity (up to 98% ee).
  • The solvent system typically involves a mixture of 1,2-dichlorobenzene and chloroform.
  • This method allows the preparation of Boc-protected α-amino acids with high optical purity, suitable for direct use in further synthetic steps.

Reaction Conditions and Purification

  • Temperature Control: Many steps, especially those involving sulfonylation and coupling, are performed at low temperatures (from -40 °C to 0 °C) to minimize side reactions and racemization.
  • Bases: Tertiary amines such as triethylamine and N,N-diisopropylethylamine are preferred for their ability to scavenge acids without promoting side reactions.
  • Solvents: Polar aprotic solvents (DMF, THF) and water-miscible solvents (methanol, ethanol) are commonly used depending on the step.
  • Purification: Column chromatography using mixtures of ethyl acetate and hexane or petroleum ether is standard to isolate the pure Boc-protected amino acid.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature Solvent(s) Notes
Boc Protection tert-Butyl dicarbonate, triethylamine 0–25 °C Methanol, ethanol, THF Mild conditions to avoid racemization
Sulfonylation (Mesylation) Methanesulfonyl chloride, tertiary amine base -40 to 0 °C DMF, THF Use of organic base to form sulfonate
Nucleophilic Substitution Nucleophile (amine), sulfonate intermediate -25 to -5 °C Polar aprotic solvents Careful temperature control
Iron-Catalyzed Rearrangement Fluorinated chiral iron catalyst, 2,2,6,6-tetramethylpiperidine 80–120 °C (typical) 1,2-Dichlorobenzene/CHCl3 High enantioselectivity, 98% ee
Purification Column chromatography (ethyl acetate/hexane or petroleum ether) Ambient - Standard isolation method

Research Findings and Notes

  • The sulfonylation and subsequent nucleophilic substitution route provides a versatile pathway to introduce diverse side chains with Boc protection, allowing for structural modifications.
  • The iron-catalyzed 1,3-nitrogen migration is a cutting-edge method offering high stereocontrol, which is critical for pharmaceutical applications requiring enantiopure compounds.
  • Temperature and choice of base are crucial parameters to avoid racemization and side reactions during Boc protection and sulfonylation.
  • Purification by chromatography is essential to obtain the compound in high purity, as confirmed by NMR and other spectroscopic methods.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid
Reactant of Route 2
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(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid

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